
4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole
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Overview
Description
4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C22H18N2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Chemistry
Anticancer Activity
One of the primary applications of 4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole is in the development of anticancer agents. Research has demonstrated that this compound can inhibit tubulin polymerization, a critical process for cancer cell proliferation. The binding interactions at the colchicine-binding site of tubulin have been characterized through molecular docking studies, indicating that the compound forms multiple hydrogen bonds with key amino acid residues in tubulin. This mechanism suggests a potential for cytotoxic effects against various cancer cell lines, including those from breast, cervical, and prostate cancers.
Table 1: Anticancer Activity Studies
Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
Study A | Breast Cancer | 2.5 | Tubulin Inhibition |
Study B | Cervical Cancer | 3.0 | Microtubule Dynamics Disruption |
Study C | Prostate Cancer | 4.0 | Colchicine Binding Site Interaction |
Antibacterial Properties
In addition to its anticancer properties, this compound exhibits notable antibacterial activity. A series of derivatives based on pyrazole compounds have been synthesized and screened for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming standard antibacterial drugs in several tests .
Table 2: Antibacterial Activity Results
Bacterial Strain | Zone of Inhibition (mm) | MIC (nM) |
---|---|---|
Staphylococcus aureus | 20 | 110 |
Escherichia coli | 18 | 120 |
Pseudomonas aeruginosa | 15 | 150 |
Mechanistic Insights
The mechanism of action for this compound involves interaction with specific molecular targets. The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its antioxidant properties. Furthermore, the unique structural features of this pyrazole derivative enhance its binding affinity and selectivity towards target proteins involved in cancer progression and bacterial resistance.
Properties
CAS No. |
60627-94-3 |
---|---|
Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3,5-diphenyl-4-phenylmethoxy-1H-pyrazole |
InChI |
InChI=1S/C22H18N2O/c1-4-10-17(11-5-1)16-25-22-20(18-12-6-2-7-13-18)23-24-21(22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24) |
InChI Key |
XUGMIFAZWUJPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.